![molecular formula C15H16ClFN2O B1527533 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride CAS No. 1236261-36-1](/img/structure/B1527533.png)
2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride
Overview
Description
2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride (2-ANF-3-PHP-HCl) is a novel compound with potential applications in scientific research. It is a small molecule with a molecular weight of 325.8 g/mol and a melting point of 126-127 °C. Its structure consists of an amide group, an aromatic ring, and a phenyl group. It is synthesized from readily available starting materials and can be used for a variety of applications.
Scientific Research Applications
Anticancer Drug Discovery
The 2-aminothiazole scaffold, which is structurally similar to 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride , has shown promise in anticancer drug discovery. It’s a part of clinically applied anticancer drugs like dasatinib and alpelisib. Research indicates that derivatives of 2-aminothiazole have potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . This suggests that 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride could be modified to enhance its anticancer properties.
Antimicrobial Activity
Compounds with the 2-aminothiazole nucleus have been documented to possess antimicrobial properties. Given the structural similarity, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride could be explored for its efficacy against various microbial pathogens, potentially leading to new antimicrobial agents .
Antiviral Agents
The 2-aminothiazole derivatives are known to exhibit antiviral activities. This opens up research avenues for 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride to be studied as a potential antiviral agent, especially in the context of emerging viral infections .
Anticonvulsant Properties
Research has shown that certain 2-aminothiazole analogs have anticonvulsant effects. This suggests that 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride could be a candidate for the development of new anticonvulsant medications .
Antidiabetic Applications
The 2-aminothiazole scaffold is also associated with antidiabetic activity. This implies that 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride might be useful in creating novel treatments for diabetes .
Antihypertensive Effects
Some 2-aminothiazole derivatives have been found to have antihypertensive properties. Therefore, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride could potentially be used in the development of new antihypertensive drugs .
Anti-inflammatory Activity
Lastly, the 2-aminothiazole nucleus has been associated with anti-inflammatory activities. This suggests that 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride could be researched for its potential use in anti-inflammatory medications .
Mechanism of Action
Mode of Action
2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride interacts with its targets (HDAC1, HDAC2, and HDAC3) by inhibiting their enzymatic activity . This inhibition is particularly potent against HDAC3, as indicated by an IC50 value of 95.48 nM . The inhibition of HDACs leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure and promotes gene transcription .
Biochemical Pathways
By inhibiting HDACs, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride affects the epigenetic regulation of gene expression . This can lead to changes in the transcription of various genes, potentially affecting multiple biochemical pathways. The specific pathways affected would depend on the cell type and the genes being expressed in those cells .
Pharmacokinetics
It has been suggested that this compound has a favorable pharmacokinetic profile
Result of Action
The inhibition of HDACs by 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride can lead to various molecular and cellular effects. For example, it has been shown to increase the intracellular level of acetyl-histone H3 and P21, induce G1 cell cycle arrest, and promote apoptosis . These effects contribute to its antitumor activity .
properties
IUPAC Name |
2-amino-N-(4-fluorophenyl)-3-phenylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O.ClH/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11;/h1-9,14H,10,17H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRSUGMPAWFCES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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